![molecular formula C6H11N3O2 B3358163 1H-Imidazole-1-acetic acid, 2-amino-4,5-dihydro-, methyl ester CAS No. 775517-90-3](/img/structure/B3358163.png)
1H-Imidazole-1-acetic acid, 2-amino-4,5-dihydro-, methyl ester
Overview
Description
“1H-Imidazole-1-acetic acid, 2-amino-4,5-dihydro-, methyl ester” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological building blocks, such as histidine and the related hormone histamine . Many drugs, especially antifungal drugs and certain antibiotics, also contain an imidazole ring .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “1H-Imidazole-1-acetic acid, 2-amino-4,5-dihydro-, methyl ester” is likely to be complex due to the presence of the imidazole ring and various functional groups. Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, the (1,2) and (2,3) bonds can be formed by treating a 1,2-diaminoalkane, at high temperatures, with an alcohol, aldehyde, or carboxylic acid . A dehydrogenating catalyst, such as platinum on alumina, is required . The (1,2) and (3,4) bonds can also be formed from N-substituted α-aminoketones and formamide with heat .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol and a density of 1.23 g/cm^3 in its solid state . It has a melting point of 89 to 91 °C and a boiling point of 256 °C . It has a pKa of 6.95 for the conjugate acid .Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-amino-4,5-dihydroimidazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-5(10)4-9-3-2-8-6(9)7/h2-4H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMQXVBKIDPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665173 | |
Record name | Methyl (2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-1-acetic acid, 2-amino-4,5-dihydro-, methyl ester | |
CAS RN |
775517-90-3 | |
Record name | Methyl (2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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